3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including oxadiazole rings, a methoxyphenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole rings through cyclization reactions. The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, while the pyridinylmethyl group can be attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole rings can be reduced under specific conditions to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the oxadiazole rings can produce amine derivatives.
Scientific Research Applications
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole rings and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The methoxyphenyl and pyridinylmethyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOLE: Shares the oxadiazole ring and methoxyphenyl group but lacks the pyridinylmethyl group.
N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE: Contains the pyridinylmethyl group and oxadiazole ring but lacks the methoxyphenyl group.
Uniqueness
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both oxadiazole rings and the methoxyphenyl and pyridinylmethyl groups allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15N7O3 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H15N7O3/c1-25-13-4-2-12(3-5-13)20-15-14(22-27-24-15)16-21-17(26-23-16)19-10-11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,20,24)(H,19,21,23) |
InChI Key |
HQHKPKAVWAHDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.